3-Fluoro-N-methanesulfonylbenzenecarboximidamide
Overview
Description
3-Fluoro-N-methanesulfonylbenzenecarboximidamide is a chemical compound with the molecular formula C8H9FN2O2S .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-N-methanesulfonylbenzenecarboximidamide is represented by the InChI code: 1S/C8H9FN2O2S/c1-14(12,13)11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3,(H2,10,11). The compound has a molecular weight of 216.24 .Scientific Research Applications
Synthesis and Chemical Reactions
A new synthetic protocol for the preparation of α-fluoro(disulfonyl)methane and its analogues highlights the utility of α-fluoro(bisphenylsulfonyl)methane (FBSM) as a versatile synthon in the preparation of various fluoromethylated organic molecules through a C–S bond-forming strategy. This approach is celebrated for its efficiency and selectivity across various substrates, underscoring the importance of fluorine-containing compounds in organic synthesis (Prakash et al., 2010).
Catalytic Asymmetry and Stereoselectivity
The first chiral phosphoric acid-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium has been reported, enabling metal-free access to sulfone and fluorine-incorporating compounds with high stereoselectivities. This method is significant for creating biorelevant molecules featuring contiguous quaternary stereocenters, illustrating the potential of fluorine derivatives in advanced synthetic applications (Bhosale et al., 2022).
Environmental and Analytical Applications
In environmental science, the development of a micro gas analysis system (μGAS) for continuous or near-real-time measurement of methanethiol, a compound significantly more odorous than NH3, leverages a novel micro-photomultiplier tube device. This system employs 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) for fluorescence detection, demonstrating the applicability of fluorine derivatives in environmental monitoring and analysis (Toda et al., 2014).
Fluorination Techniques and Material Science
Direct fluorination techniques, particularly for materials used in lithium batteries, have seen advancements with compounds such as trifluoromethanesulfonyl fluoride. This compound is synthesized through the reaction of methanesulfonyl fluoride with elemental fluorine, showcasing the critical role of fluorinated molecules in developing materials for energy storage solutions (Kobayashi et al., 2003).
Fluorinated Compounds in Organic Synthesis
The development of nucleophilic fluoroalkylation methodologies for the preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes illustrates the importance of fluorinated compounds in organic synthesis. These methodologies facilitate the efficient synthesis of alpha,alpha-difluoro-beta-ketosulfones, among other compounds, highlighting the versatility and utility of fluorine-containing reagents in creating complex molecular architectures (Ni et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-N'-methylsulfonylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2S/c1-14(12,13)11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBQGQDFHHOKRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N=C(C1=CC(=CC=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N-methanesulfonylbenzenecarboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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